molecular formula C10H18O2 B096174 ethyl (E)-3,4,4-trimethylpent-2-enoate CAS No. 16812-82-1

ethyl (E)-3,4,4-trimethylpent-2-enoate

Cat. No. B096174
CAS RN: 16812-82-1
M. Wt: 170.25 g/mol
InChI Key: CBUBTSAGSSBGGF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3,4,4-trimethylpent-2-enoate, also known as Ethyl geranylacetate, is a colorless liquid with a fruity and floral odor. It is commonly used in the fragrance industry, and it is found in many perfumes, soaps, and cosmetics. In addition, it has been studied for its potential use in scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate is not fully understood, but it is believed to act on the GABA system, which is responsible for regulating anxiety and sleep. It is thought to enhance the binding of GABA to its receptors, resulting in an increase in the inhibitory neurotransmitter activity and a decrease in neuronal excitability.

Biochemical And Physiological Effects

In addition to its anxiolytic and sedative effects, ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate has been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases. It has also been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory disorders.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate in lab experiments is its unique chemical properties, which make it a useful tool for studying the GABA system and its effects on anxiety and sleep. However, one limitation is its potential toxicity, which must be taken into consideration when conducting experiments.

Future Directions

There are several future directions for the study of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate, including further investigation of its mechanism of action, its potential use in the treatment of anxiety and sleep disorders, and its potential use in the treatment of neurodegenerative and inflammatory diseases. Additionally, research could focus on the development of safer and more effective methods for synthesizing ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate.

Synthesis Methods

The synthesis of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate can be achieved through a variety of methods, including esterification, transesterification, and acylation. One of the most common methods is the esterification of geraniol and acetic acid in the presence of a catalyst, such as sulfuric acid, to yield ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate.

Scientific Research Applications

Ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and sleep disorders.

properties

CAS RN

16812-82-1

Product Name

ethyl (E)-3,4,4-trimethylpent-2-enoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl (E)-3,4,4-trimethylpent-2-enoate

InChI

InChI=1S/C10H18O2/c1-6-12-9(11)7-8(2)10(3,4)5/h7H,6H2,1-5H3/b8-7+

InChI Key

CBUBTSAGSSBGGF-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(C)(C)C

SMILES

CCOC(=O)C=C(C)C(C)(C)C

Canonical SMILES

CCOC(=O)C=C(C)C(C)(C)C

synonyms

(E)-3,4,4-Trimethyl-2-pentenoic acid ethyl ester

Origin of Product

United States

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